1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
1-(3-Fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative characterized by two distinct pharmacophores:
- 1-(2-Methoxyethyl)-1H-indol-3-yl group: The indole scaffold, modified with a methoxyethyl side chain, enhances solubility and may influence binding to biological targets.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-10-9-22-12-16(15-7-2-3-8-17(15)22)21-18(23)20-14-6-4-5-13(19)11-14/h2-8,11-12H,9-10H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYAFQJGPPPUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Urea Formation: The final step involves the reaction of the indole derivative with an isocyanate or carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related urea derivatives:
Key Observations
Role of Fluorine :
- The 3-fluorophenyl group in the target compound differs from 4-fluorophenyl () and 5-fluoroindole () analogs. Fluorine’s position influences electronic effects and binding pocket interactions. For example, the 3-fluoro substitution may optimize steric compatibility in hydrophobic pockets compared to para-substituted analogs .
Indole Modifications: The 2-methoxyethyl substituent on the indole nitrogen (target compound) contrasts with methyl () or ethyl () groups.
Core Structure :
- Replacing urea with thiourea () alters hydrogen-bonding capacity. Thiourea derivatives exhibit stronger hydrogen-bond acceptor properties, which may explain their antiviral activity, but they often face metabolic instability .
Biological Activity Trends :
- The thiourea analog () demonstrated anti-HIV-1 activity, highlighting the importance of the indole-ethyl linker and fluorine placement. The target compound’s methoxyethyl group may further optimize interactions with residues like Trp229 or Tyr181 in HIV-1 reverse transcriptase .
Biological Activity
1-(3-Fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H18FN3O2
- Molecular Weight : 327.4 g/mol
- CAS Number : 922992-14-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include:
- Protein Kinase Inhibition : Similar compounds have shown efficacy in inhibiting various kinases, crucial for cell signaling pathways involved in cancer and inflammation .
- Carbonic Anhydrase Inhibition : Urea derivatives have been recognized as potential inhibitors of carbonic anhydrases, which play a significant role in physiological processes such as acid-base balance and respiration .
Biological Activity Summary
The following table summarizes the biological activities reported for related compounds or derivatives:
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of similar indole-based ureas. The results indicated that these compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the inhibition of specific kinases involved in survival pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of urea derivatives. The compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of urea derivatives. Modifications to the indole and urea moieties can enhance potency and selectivity for target enzymes or receptors.
Key Findings:
- Substituent Effects : The presence of fluorine in the phenyl ring enhances binding affinity to protein targets.
- Indole Modifications : Alterations in the methoxyethyl side chain can significantly impact pharmacokinetics and bioavailability.
Q & A
Q. What synthetic strategies are effective for preparing 1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea?
Methodological Answer: The synthesis typically involves sequential functionalization of the indole and phenylurea moieties. A common approach is:
- Step 1: Alkylation of the indole nitrogen using 2-bromoethyl methyl ether under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
- Step 2: Formation of the urea bridge via reaction of 3-fluorophenyl isocyanate with the 1-(2-methoxyethyl)-1H-indol-3-amine intermediate. Solvents such as dichloromethane or THF are used at 0–25°C .
- Key Considerations: Optimize reaction time and stoichiometry to minimize byproducts like bis-urea derivatives.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR: ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxyethyl protons at δ ~3.4–3.6 ppm, indole NH at δ ~8–10 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What are the structure-activity relationship (SAR) insights for modifying the methoxyethyl or fluorophenyl groups?
Methodological Answer:
- Methoxyethyl Group: Replacement with bulkier alkoxy groups (e.g., ethoxyethyl) reduces solubility but may enhance target binding affinity. Computational docking studies (e.g., AutoDock Vina) can predict interactions with hydrophobic pockets .
- Fluorophenyl Substituent: The 3-fluoro position is critical for electronic effects; para-substitution diminishes activity due to steric hindrance, as shown in analogous kinase inhibitors .
- Experimental Design: Synthesize analogs with systematic substituent variations and test in bioassays (e.g., enzyme inhibition or cellular uptake studies) .
Q. How does crystallographic data inform the conformational stability of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve the dihedral angle between the indole and fluorophenyl rings. For example, angles <30° suggest π-π stacking potential, while larger angles indicate steric strain .
- Thermal Analysis: TGA/DSC can correlate melting points (e.g., 180–200°C) with crystalline stability .
- Data Contradictions: Discrepancies between solution (NMR) and solid-state (X-ray) structures may arise from solvent-induced conformational changes .
Q. What conflicting bioactivity data exist for this compound, and how can they be resolved?
Methodological Answer:
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
Methodological Answer:
- Software: Use Schrödinger’s MetaSite or GLORYx to predict Phase I/II metabolism. The methoxyethyl group is prone to oxidative cleavage, while the urea moiety may undergo hydrolysis .
- Experimental Correlation: Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
